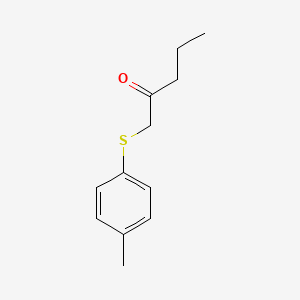

1-(P-tolylthio)pentan-2-one

Description

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16OS/c1-3-4-11(13)9-14-12-7-5-10(2)6-8-12/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

MXVAFPOLCRHVLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CSC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthesis and Characterization of 1 P Tolylthio Pentan 2 One

The synthesis of 1-(p-tolylthio)pentan-2-one can be achieved through several established organic reactions. A common and straightforward method involves the nucleophilic substitution of an α-haloketone, such as 1-chloropentan-2-one, with p-toluenethiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the α-carbon of the ketone.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| ¹H NMR (proton) | Data not available in provided results |

| ¹³C NMR (carbon) | Data not available in provided results |

| Infrared (IR) | Data not available in provided results |

Reactivity and Mechanistic Investigations of 1 P Tolylthio Pentan 2 One

Electrophilic and Nucleophilic Reactivity of the Ketone Moiety

The ketone functional group in 1-(p-tolylthio)pentan-2-one is a key site for reactivity. The carbonyl carbon is electrophilic, while the adjacent α-carbons are acidic, allowing for the formation of nucleophilic enolates.

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.commasterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the α-position. The presence of the sulfur atom can influence the regioselectivity of enolate formation.

The general mechanism for enolate formation involves the deprotonation of the α-carbon by a base, creating a resonance-stabilized anion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

Table 1: Representative Alpha-Alkylation of α-Thio Ketones

| Starting Material | Base | Electrophile | Product | Yield (%) |

| 2-(Phenylthio)cyclohexanone | LDA | Methyl iodide | 2-Methyl-2-(phenylthio)cyclohexanone | 95 |

| 1-(Phenylthio)propan-2-one | NaH | Benzyl bromide | 1-(Phenylthio)-1-benzylpropan-2-one | 88 |

| 2-(p-Tolylthio)acetophenone | KHMDS | Allyl bromide | 2-(p-Tolylthio)-1-phenylpent-4-en-1-one | 75 |

This table presents representative data for the alpha-alkylation of ketones bearing a thioether group at the α-position, illustrating the general reactivity pattern expected for this compound. The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. masterorganicchemistry.com

Carbonyl Additions and Condensations

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. organic-chemistry.orgscienceinfo.com This can lead to a variety of addition and condensation products.

A prominent example of a carbonyl condensation is the aldol (B89426) reaction. In the presence of a base or acid, the enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another molecule (either another molecule of itself in a self-condensation or a different carbonyl compound in a crossed-aldol condensation). masterorganicchemistry.comlibretexts.org The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration to form an α,β-unsaturated ketone. libretexts.orglibretexts.org

Table 2: Representative Aldol Condensation of Ketones

| Ketone | Aldehyde/Ketone Partner | Catalyst | Product | Yield (%) |

| Acetone | Benzaldehyde | NaOH, heat | 4-Phenylbut-3-en-2-one | 90 |

| Cyclohexanone | 4-Chlorobenzaldehyde | KOH, heat | 2-(4-Chlorobenzylidene)cyclohexanone | 85 |

| Propan-2-one | Propanal | Acid, heat | 4-Methylpent-3-en-2-one | 78 |

This table provides examples of aldol condensations with various ketones, demonstrating the type of transformation applicable to this compound. The reaction is a powerful tool for carbon-carbon bond formation. libretexts.org

Transformations Involving the Thioether Linkage

The thioether group in this compound offers another avenue for chemical modification, distinct from the reactivity of the ketone moiety.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. scienceinfo.comresearchgate.netwikipedia.org The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The oxidation to the sulfoxide introduces a chiral center at the sulfur atom. Further oxidation yields the achiral sulfone. These oxidized derivatives have different electronic properties and can be used in further synthetic transformations. For instance, α-sulfinyl ketones are valuable intermediates in asymmetric synthesis.

Table 3: Representative Oxidation of Thioethers

| Thioether | Oxidizing Agent | Product | Conditions |

| Methyl phenyl sulfide | m-CPBA (1 equiv.) | Methyl phenyl sulfoxide | CH₂Cl₂, 0 °C |

| Methyl phenyl sulfide | m-CPBA (2 equiv.) | Methyl phenyl sulfone | CH₂Cl₂, rt |

| Dibenzyl sulfide | H₂O₂ | Dibenzyl sulfoxide | Acetic acid, rt |

This table illustrates typical conditions for the oxidation of thioethers to sulfoxides and sulfones, which are applicable to this compound.

Desulfurization Reactions and Carbon-Carbon Bond Formation

The thioether group can be removed through desulfurization reactions, most commonly using Raney nickel. masterorganicchemistry.comchem-station.comorganicreactions.org This process involves the hydrogenolysis of the carbon-sulfur bonds, replacing them with carbon-hydrogen bonds. For this compound, desulfurization would yield pentan-2-one. This reaction can be useful for removing the sulfur-directing group after it has served its purpose in, for example, an alpha-alkylation reaction.

In some contexts, desulfurization can be part of a sequence that results in the formation of a new carbon-carbon bond. researchgate.net

Rearrangement Reactions (e.g., Pummerer-type Rearrangements)

Upon oxidation to the corresponding sulfoxide, this compound can undergo a Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction typically occurs when the sulfoxide is treated with an activating agent, such as acetic anhydride. wikipedia.orgnumberanalytics.com The reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether. wikipedia.orgnumberanalytics.comnumberanalytics.com

The mechanism is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. Nucleophilic attack by the acetate on the carbon adjacent to the sulfur then yields the final product. wikipedia.org The Pummerer rearrangement is a powerful method for the functionalization of the α-carbon to a thioether.

Cyclization and Annulation Reactions Employing this compound

The presence of both a nucleophilic sulfur atom and an enolizable ketone functionality within this compound, along with the potential for functionalization at the α-carbon, makes it a valuable precursor for the synthesis of both heterocyclic and carbocyclic ring systems.

Heterocyclic Ring Formation

While specific examples of heterocyclic synthesis starting directly from this compound are not extensively documented in dedicated studies, the reactivity of analogous α-thioketones provides a strong basis for predicting its behavior. osi.lvnih.gov The general strategy involves the reaction of the α-carbon, often after deprotonation to form an enolate, or the carbonyl group itself with a suitable binucleophile or an electrophile that can trigger a subsequent cyclization cascade.

For instance, α-haloketones, which share reactivity patterns with α-arylthio ketones in their ability to act as electrophiles at the α-carbon, are known to react with a variety of nitrogen-containing nucleophiles to form fused imidazo-heterocyclic systems. nih.gov By analogy, derivatization of this compound to an α-halo derivative or its direct reaction with highly reactive nucleophiles could lead to the formation of various heterocycles.

A plausible, though hypothetically illustrated, reaction pathway could involve the condensation of this compound with a hydrazine derivative to form a hydrazone, which upon treatment with a suitable oxidizing agent, could cyclize to form a substituted pyrazole. The p-tolylthio group could act as a leaving group under certain conditions or be retained in the final product, influencing its properties.

Carbocyclic Ring Construction

The construction of carbocyclic rings using this compound can be envisaged through several mechanistic pathways, often involving the generation of a key intermediate that undergoes intramolecular cyclization. One such approach is the radical-mediated cyclization of derivatives of this compound.

Drawing parallels from studies on β-ketoesters, a derivative of this compound bearing an unactivated alkene chain could undergo a photoredox-catalyzed radical cyclization. nih.gov In a hypothetical scenario, a this compound derivative with a pendant olefinic group could be subjected to a photoredox catalyst and a hydrogen atom transfer (HAT) agent. This would generate a radical at the α-position, which could then undergo an intramolecular cyclization to form a five- or six-membered carbocycle. The stereoselectivity of such a reaction would likely be influenced by the steric and electronic properties of the substituents. nih.gov

Another potential route for carbocycle formation involves the intramolecular aldol condensation of a diketone derived from this compound. For example, acylation of the α-carbon followed by an intramolecular cyclization could yield a cyclic β-diketone. The p-tolylthio group could be instrumental in facilitating the initial enolate formation and could be removed reductively in a subsequent step if desired.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and controlling product selectivity. While specific mechanistic studies on this exact compound are sparse, the principles of physical organic chemistry and studies on analogous systems provide a framework for elucidation.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies of reactions involving α-substituted ketones, such as halogenation or isotopic exchange, have been instrumental in understanding their mechanisms. libretexts.org For a reaction involving this compound, such as its acid-catalyzed enolization, the rate of reaction would likely be first-order in the ketone and first-order in the acid catalyst, and independent of the concentration of the trapping electrophile at low to moderate concentrations. libretexts.org

A hypothetical kinetic experiment could involve monitoring the rate of an acid-catalyzed reaction of this compound with a colored electrophile using UV-Vis spectroscopy. The disappearance of the electrophile's color would allow for the determination of the reaction rate under various concentrations of the ketone and the acid catalyst, thereby establishing the rate law.

Table 1: Hypothetical Kinetic Data for an Acid-Catalyzed Reaction of this compound

| Experiment | [this compound] (M) | [H+] (M) | [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This hypothetical data would suggest that the rate-determining step is the formation of the enol, which is consistent with the general mechanism for acid-catalyzed α-substitution of ketones. youtube.com

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For this compound, deuterium labeling experiments could provide insight into the enolization process. For example, if the reaction is conducted in a deuterated solvent such as D₂O with an acid or base catalyst, the hydrogen atoms at the α-carbon would be expected to exchange with deuterium. The extent and regioselectivity of this H/D exchange, which can be monitored by NMR spectroscopy or mass spectrometry, would provide information about the relative acidity of the α-protons and the stability of the corresponding enolates. nih.gov

Another potential isotopic labeling experiment could involve the use of a ¹³C-labeled carbonyl group in this compound. Following a rearrangement or cyclization reaction, the position of the ¹³C label in the product would reveal the skeletal changes that have occurred during the transformation. The use of α-ketoacid precursors with isotopic labels has been demonstrated as an effective method for selective labeling in biochemical systems and similar principles can be applied in synthetic chemistry. nih.gov

Investigation of Transition State Structures

The stereochemical outcome of many reactions is determined by the geometry of the transition state. For reactions involving this compound, such as an aldol addition to an aldehyde, the formation of syn or anti products would be dictated by the relative energies of the corresponding Zimmerman-Traxler-like transition states. youtube.com

In a hypothetical scenario where the enolate of this compound reacts with an aldehyde, the chair-like transition state would be influenced by the steric bulk of the p-tolylthio group, the pentyl chain, and the substituent on the aldehyde. Computational modeling, such as density functional theory (DFT) calculations, could be employed to calculate the energies of the different possible transition state structures and predict the diastereoselectivity of the reaction.

Recent studies on cooperative bimetallic catalysis have highlighted the importance of organized, late transition states in achieving high enantioselectivity in reactions of ketones. acs.org While not directly applied to this compound, these findings suggest that the design of chiral catalysts that can effectively organize the transition state involving this ketone could lead to highly stereoselective transformations.

Spectroscopic Characterization for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1-(p-tolylthio)pentan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To definitively assign the proton and carbon signals of this compound and to elucidate its detailed structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, correlations would be expected between the protons of the propyl chain: the terminal methyl protons (H-5) would show a correlation to the adjacent methylene protons (H-4), which in turn would correlate with the methylene protons at H-3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals for the protonated carbons of the pentanone and tolyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the protons of the tolyl group and the protons of the pentanone chain.

A summary of expected key 2D NMR correlations is presented in the table below.

| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations |

| H-1 (CH₂) | H-3 (if coupling exists) | C-2 (C=O), C-Ar (ipso-C of tolyl) |

| H-3 (CH₂) | H-4 (CH₂) | C-1, C-2, C-4, C-5 |

| H-4 (CH₂) | H-3 (CH₂), H-5 (CH₃) | C-2, C-3, C-5 |

| H-5 (CH₃) | H-4 (CH₂) | C-3, C-4 |

| H-tolyl (aromatic) | Other tolyl protons | C-tolyl (aromatic carbons) |

| H-tolyl (CH₃) | - | C-tolyl (aromatic carbons) |

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The bond between the sulfur atom and the aromatic ring, as well as the C-S and C-C single bonds in the pentanone chain, allow for rotational freedom. At room temperature, this rotation is typically fast on the NMR timescale, leading to averaged signals. However, by lowering the temperature, it might be possible to slow down these rotations enough to observe distinct signals for different conformers. This technique, known as dynamic NMR, could provide valuable information about the energy barriers to rotation around the C-S bonds. The appearance of new sets of signals or significant broadening of existing signals at low temperatures would indicate the presence of conformational exchange processes.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₂H₁₆OS). The fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure. For ketones, a common fragmentation is α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu

In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage between C1 and C2, leading to the loss of a •CH₂S-tolyl radical and the formation of a propylcarbonyl cation ([CH₃CH₂CH₂CO]⁺, m/z 71).

Cleavage between C2 and C3, resulting in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a [CH₃C(O)CH₂S-tolyl]⁺ cation.

Another characteristic fragmentation for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement. youtube.com This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. For this compound, this would lead to the elimination of a neutral propene molecule and the formation of a radical cation of 1-(p-tolylthio)ethan-2-one.

A table summarizing the expected major fragments is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 208 | [C₁₂H₁₆OS]⁺• | Molecular Ion |

| 124 | [CH₃C₆H₄S]⁺ | Cleavage of the S-C₁ bond |

| 123 | [C₇H₇S]⁺ | Loss of a methyl group from the tolylthio cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the tolyl group |

| 71 | [CH₃CH₂CH₂CO]⁺ | α-cleavage at C1-C2 |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The synthesis of this compound, for instance from the reaction of an α-haloketone with p-thiocresol, could be monitored by observing the appearance of the characteristic carbonyl stretch of the product and the disappearance of the thiol S-H stretch of the starting material. nih.govmdpi.com

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1715-1725 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C-C stretching bands for the aromatic ring (around 1600 and 1490 cm⁻¹), and bands related to the C-S stretching vibration (typically weaker and in the fingerprint region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, although it is generally weaker than in the IR spectrum. The aromatic ring vibrations and the C-S stretching vibration often give rise to strong and characteristic signals in the Raman spectrum, making it a useful technique for confirming the presence of the tolylthio moiety.

A table of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1715 - 1725 (strong) | 1715 - 1725 (moderate) |

| C-H (aromatic) | Stretch | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| C-H (aliphatic) | Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C=C (aromatic) | Stretch | ~1600, ~1490 (moderate) | ~1600, ~1490 (strong) |

| C-S | Stretch | 600 - 800 (weak) | 600 - 800 (strong) |

X-ray Crystallography of Derivatives for Solid-State Structural Analysis

While obtaining a single crystal of the oily this compound might be challenging, the preparation of a crystalline derivative could allow for analysis by X-ray crystallography. This technique would provide the most definitive structural information in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. For example, a semicarbazone or oxime derivative of the ketone could be prepared, which are often crystalline. The resulting crystal structure would reveal the preferred dihedral angles of the pentanone chain and the orientation of the p-tolyl group relative to the rest of the molecule, providing a benchmark for comparison with computational models and solution-phase conformational studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. substack.com This information is fundamental to understanding its stability, properties, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive. For a specific molecule like 1-(p-tolylthio)pentan-2-one, FMO analysis would identify the locations of the HOMO and LUMO, predicting which atoms are most likely to be involved in nucleophilic or electrophilic attacks. youtube.com

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution. youtube.comnumberanalytics.comlibretexts.org These maps use a color spectrum to represent the electrostatic potential on the molecule's surface. libretexts.org Typically, red areas indicate a negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). youtube.comlibretexts.org Green and yellow represent neutral or intermediate potential regions. libretexts.org An MEP map for this compound would reveal the nucleophilic sites (likely around the oxygen and sulfur atoms) and electrophilic sites, offering insights into its intermolecular interactions. researchgate.netnih.gov

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. mdpi.com It is particularly valuable for studying reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation.

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. libretexts.org DFT calculations can be used to locate the precise geometry of this transition state and calculate its energy. wayne.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier. libretexts.org A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, DFT could be used to calculate the energy barriers for various potential pathways, thereby predicting the most likely reaction mechanism. wayne.edu

Reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism by stabilizing or destabilizing the reactants, products, and transition states. wikipedia.orgajgreenchem.com Computational models, often combined with DFT, can simulate the effect of a solvent. chemrxiv.org These models can account for the polarity and other properties of the solvent. nih.gov Studying the reaction pathways of this compound in different solvents would clarify how the environment affects its reactivity and could help in selecting the optimal solvent for a desired transformation. researchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Molecules with single bonds, like this compound, are flexible and can exist in various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy differences between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used for this purpose. MM uses classical physics to quickly calculate the energies of different conformations, while MD simulates the movement of atoms over time, providing insight into the molecule's dynamic behavior and conformational flexibility.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic properties of molecules. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of spectroscopic parameters without prior experimental data. nih.govmdpi.com The general approach involves optimizing the molecular geometry of the compound and then performing calculations to obtain NMR chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra (UV-Vis). nih.govmdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, employed within the DFT framework, is a standard and effective approach for calculating nuclear magnetic shielding tensors. nih.govnyu.edu

Methodology

The process begins with the optimization of the 3D structure of this compound. This is typically achieved using a specific functional and basis set, for instance, the B3LYP functional with a 6-31G(d) basis set. nyu.edu Following geometry optimization, the GIAO method is used to calculate the isotropic shielding values (σ) for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

δ_calc = σ_TMS - σ_iso

For enhanced accuracy, the calculated chemical shifts can be scaled or corrected using linear regression analysis derived from comparisons between calculated and experimental data for a set of structurally related molecules. mdpi.comresearchgate.net Studies have shown that while various functionals can provide good results, the choice of functional and basis set can influence the accuracy of the prediction. mdpi.com For instance, functionals like ωB97XD and larger basis sets such as 6-311+G(2d,p) have demonstrated high accuracy in predicting proton chemical shifts for conjugated systems. mdpi.com

Predicted NMR Data

The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT/GIAO calculations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom Number (Structure) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (Aromatic, ortho to S) | 7.25 |

| H (Aromatic, meta to S) | 7.10 |

| H (Tolyl-CH₃) | 2.30 |

| H (SCH₂) | 3.60 |

| H (CH₂-C=O) | 2.70 |

| H (Pentan-CH₂) | 1.60 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom Number (Structure) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 208.0 |

| C (Aromatic, C-S) | 138.0 |

| C (Aromatic, C-CH₃) | 137.5 |

| C (Aromatic, CH) | 129.8 |

| C (Aromatic, CH) | 129.5 |

| C (SCH₂) | 45.0 |

| C (CH₂-C=O) | 40.0 |

| C (Pentan-CH₂) | 25.0 |

| C (Tolyl-CH₃) | 21.0 |

First-principles calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netaps.org These calculations not only predict the frequency of vibrational modes but also their intensities, aiding in the interpretation of experimental spectra. aps.org

Methodology

After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which yields a Hessian matrix. nih.gov Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes. nih.gov The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com

It is a known phenomenon that theoretical frequencies calculated with harmonic approximations are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 1.0) to the calculated frequencies to improve their agreement with experimental data. aps.org

Predicted Vibrational Frequencies

The table below lists some of the predicted characteristic vibrational frequencies for this compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are theoretical, unscaled values and may differ from experimental results.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Aliphatic C-H stretch (symmetric) |

| ~1715 | C=O stretch (ketone) |

| ~1595 | Aromatic C=C ring stretch |

| ~1490 | Aromatic C=C ring stretch |

| ~1450 | CH₂ scissoring |

| ~1360 | CH₃ symmetric bending |

| ~1100 | C-S stretch |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. researchgate.netnih.gov It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.com

Methodology

Starting from the DFT-optimized ground-state geometry of this compound, a TD-DFT calculation is performed. rsc.org This method solves the equations of motion for the electronic density to determine the energies of excited states. mdpi.com The choice of functional is crucial, with range-separated hybrid functionals like CAM-B3LYP and ωB97X often providing more accurate results for charge-transfer excitations. nih.gov The calculation yields the excitation energies (from which λ_max is derived) and the oscillator strengths (f), which indicate the probability of a given electronic transition. researchgate.net

Predicted UV-Vis Absorption

The predicted UV-Vis absorption data for this compound would likely show transitions associated with the phenylthiomethyl and carbonyl chromophores.

Table 4: Predicted UV-Vis Absorption Data for this compound (Note: These are theoretical values and may differ from experimental results.)

| Predicted λ_max (nm) | Calculated Oscillator Strength (f) | Predominant Electronic Transition |

|---|---|---|

| ~285 | 0.02 | n → π* (from carbonyl group) |

| ~255 | 0.25 | π → π* (from p-tolylthio group) |

Applications As a Synthetic Building Block in Complex Molecular Construction

Role in the Synthesis of Biologically Relevant Scaffolds

While direct studies on the biological effects of 1-(p-tolylthio)pentan-2-one are outside the scope of this article, its structural motifs are instrumental in the laboratory synthesis of various biologically relevant heterocyclic and carbocyclic scaffolds. The α-sulfenylated carbonyl moiety serves as a key synthon for constructing complex molecular frameworks found in numerous natural products and pharmaceutically important molecules nih.govresearchgate.net.

The presence of the thioether and ketone functionalities allows for a range of chemical transformations. For instance, the ketone can undergo aldol (B89426) condensations, Michael additions, or reductive aminations to build larger carbon skeletons. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination reactions to introduce unsaturation or act as a leaving group in substitution reactions.

One notable application of analogous arylthio ketones is in the synthesis of cyclopropane-containing structures. For example, arylthiocyclopropyl carbaldehydes and ketones are valuable intermediates in the preparation of complex molecules and heterocyclic compounds mdpi.com. By analogy, this compound could serve as a precursor to functionalized cyclopropanes through various cyclopropanation strategies.

Furthermore, α-sulfenylated ketones are precursors to α,β-unsaturated ketones, which are key components in many biologically active compounds. The p-tolylthio group can be eliminated after oxidation to the sulfoxide, creating a double bond in a controlled manner. This strategy is frequently employed in the synthesis of natural products.

Table 1: Potential Synthetic Transformations of this compound for Scaffold Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group/Scaffold |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy-α-(p-tolylthio)ketone |

| Michael Addition | α,β-Unsaturated compound, Base | γ-Keto-α-(p-tolylthio)ketone |

| Reductive Amination | Amine, Reducing agent | α-(p-Tolylthio)amine |

| Oxidation to Sulfoxide | m-CPBA, H₂O₂ | 1-(p-Tolylsulfinyl)pentan-2-one |

| Pummerer Rearrangement | Acetic anhydride | α-Acetoxy-α-(p-tolylthio)ketone |

| Elimination (from sulfoxide) | Heat | Pent-1-en-3-one derivative |

Utility in the Development of New Organic Reagents and Catalysts

The unique electronic and steric properties of this compound make it a potential precursor for the development of novel organic reagents and catalysts. The sulfur atom, with its lone pairs of electrons, can act as a ligand for various transition metals, forming complexes that could exhibit catalytic activity.

For instance, the development of phosphorus-free palladium catalysts has been an area of active research. While not directly involving this compound, analogous structures with sulfur-based ligands have been explored researchgate.net. The p-tolyl group offers steric bulk and electronic properties that can be fine-tuned to influence the selectivity and activity of a potential metal catalyst.

Moreover, the α-carbon of the ketone can be functionalized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. Such ligands are highly sought after in asymmetric catalysis. The synthesis of novel α-sulfenyl-β-chloroenones from α-sulfenylketones has been reported, highlighting the reactivity of the α-position and the potential to create new functionalized molecules that could serve as reagents or catalyst precursors ucc.ie.

Precursor to Chiral Auxiliaries and Ligands

The development of chiral auxiliaries is crucial for controlling stereochemistry in asymmetric synthesis. While there are no specific reports on this compound being used as a chiral auxiliary itself, its structure contains elements that are amenable to the synthesis of such molecules. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation wikipedia.org.

For example, reduction of the ketone in this compound would yield a secondary alcohol. If this reduction is carried out enantioselectively, the resulting chiral alcohol could be used as a chiral auxiliary. Alternatively, the racemic alcohol could be resolved. The hydroxyl and thioether groups could then serve as coordinating sites to direct the stereochemical outcome of subsequent reactions on a substrate attached to this auxiliary.

The concept of using chiral auxiliaries is well-established, with examples like cis-1-arylsulfonamido-2-indanols being used for the highly stereoselective reduction of α-keto esters nih.gov. This demonstrates the potential of incorporating both sulfur and other functional groups into a rigid scaffold to achieve high levels of stereocontrol.

Integration into Multi-component Reactions for Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single pot. The integration of this compound into MCRs could provide a streamlined route to diverse and complex molecular scaffolds.

While specific MCRs involving this compound are not extensively documented, the reactivity of the ketone functionality is well-suited for such transformations. For example, the ketone can participate in Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs. In a hypothetical Ugi-type reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative bearing the p-tolylthio moiety.

Furthermore, MCRs involving sulfur-containing compounds are known chemistryforsustainability.org. For example, the Asinger reaction and its modifications involve the reaction of α-mercaptoketones or aldehydes with other carbonyl compounds and ammonia to form thiazolines nih.gov. This highlights the potential for the sulfur atom in this compound or its derivatives to participate in cyclization cascades within an MCR framework. The development of five-component reactions has also been reported, showcasing the ability to generate significant molecular complexity in a single step nih.gov.

Design of Functional Materials Precursors

The structural features of this compound also suggest its potential as a precursor for the design of functional materials. The aromatic p-tolyl group can be a component of conjugated systems, which are essential for conductive polymers and other organic electronic materials.

The ketone and thioether functionalities offer handles for polymerization. For instance, the ketone could be a site for polymerization reactions, such as aldol polymerizations. The sulfur atom could also be incorporated into the backbone of a polymer, potentially influencing its electronic and physical properties. While the direct polymerization of this compound is not reported, the use of sulfur-containing compounds in polymer synthesis is an active area of research.

Furthermore, α-sulfenylated carbonyl compounds are recognized as important building blocks in organic synthesis, which can be extended to the synthesis of monomers for functional polymers nih.gov. The ability to functionalize the α-position of the ketone or modify the thioether linkage provides a route to tailor the properties of the resulting monomer and, consequently, the final polymer.

Future Directions and Emerging Research Avenues

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of α-arylthio ketones like 1-(p-tolylthio)pentan-2-one is primarily centered around the α-carbon, the carbonyl group, and the sulfur atom. While classical reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions are known for ketones, the influence of the adjacent thioether moiety on these transformations warrants deeper investigation libretexts.org. The sulfur atom can influence the regioselectivity and stereoselectivity of these reactions.

Future research should systematically explore the following:

Asymmetric Transformations: The development of catalytic enantioselective reactions is a key area. For instance, asymmetric α-arylation of the ketone could provide chiral derivatives of significant interest nih.gov. The use of chiral ligands in transition metal-catalyzed reactions could afford high enantioselectivity.

Reactions at the Sulfur Center: The thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can then participate in a variety of transformations, including Pummerer-type rearrangements and use as leaving groups in elimination and substitution reactions.

Cyclization Reactions: Intramolecular reactions leading to the formation of heterocyclic compounds are a promising avenue. For example, intramolecular condensation or cyclization reactions could yield novel sulfur-containing heterocycles.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would be an efficient strategy for generating molecular complexity from simple precursors nih.gov.

Integration with Photoredox and Electroorganic Chemistry

Modern synthetic methods like photoredox and electroorganic chemistry offer mild and sustainable alternatives to traditional synthetic protocols.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds acs.orgacs.org. The integration of this compound into photoredox catalytic cycles could unlock novel reactivity. For example, the generation of a radical at the α-position to the carbonyl or at the sulfur atom could enable a range of coupling reactions nih.govresearchgate.net. The thioether moiety itself can be a substrate in photoredox-mediated C-S bond formation or cleavage reactions nih.gov.

Electroorganic Chemistry: Electrochemistry provides a reagent-free method for oxidation and reduction. The carbonyl group of this compound can be electrochemically reduced to the corresponding alcohol. Conversely, the thioether can be oxidized. Electrochemical methods can also be employed for the direct α-sulfenylation of ketones, providing a potential synthetic route to the target compound itself under green conditions researchgate.net. The electrochemical synthesis of α-thio-substituted masked aldehydes has also been reported, showcasing the potential of electrosynthesis in this area researchgate.net.

| Synthetic Approach | Potential Transformation of this compound | Key Advantages |

| Photoredox Catalysis | α-Functionalization, C-S bond cleavage/formation | Mild reaction conditions, high functional group tolerance |

| Electroorganic Chemistry | Selective oxidation/reduction, α-sulfenylation | Reagent-free, sustainable, precise control over redox potential |

Chemoenzymatic Synthesis of Analogues and Derivatives

The synergy between chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex and chiral molecules. While specific enzymes for the direct synthesis of this compound are not yet identified, existing enzyme classes could be harnessed for the synthesis of its analogues and derivatives.

For instance, lipases could be used for the kinetic resolution of racemic alcohol derivatives of this compound. Thioesterases, which are involved in the biosynthesis of macrocyclic compounds, could potentially be engineered to accept synthetic thioester analogues derived from our target molecule, leading to novel macrocyclic structures nih.gov. The development of chemoenzymatic cascades, where a chemical step generates a substrate for an enzymatic transformation, holds significant promise dp.tech.

Development of High-Throughput Screening for New Reactions Involving the Compound

High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new reactions and optimization of reaction conditions syngeneintl.com. By employing automated and parallel synthesis and analysis techniques, a vast chemical space can be explored efficiently.

For this compound, HTS could be applied to:

Discover Novel Catalysts: Screening libraries of catalysts for specific transformations, such as asymmetric α-functionalization or cross-coupling reactions.

Optimize Reaction Conditions: Rapidly evaluating the effects of various solvents, bases, ligands, and temperatures on reaction yield and selectivity.

Identify New Reactivity: Exposing the compound to a diverse set of reagents to uncover unexpected and novel chemical transformations.

Specialized HTS kits for cross-coupling reactions, for example, could be adapted to explore the reactivity of the arylthio moiety sigmaaldrich.com.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides invaluable insights into molecular structure, reactivity, and reaction mechanisms. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of this compound and to design novel derivatives with specific, tailored properties.

Computational studies could be used to:

Analyze Frontier Molecular Orbitals (FMOs): Understanding the HOMO-LUMO gap and the distribution of FMOs can predict the sites of nucleophilic and electrophilic attack.

Model Reaction Mechanisms: Elucidating the transition states and intermediates of potential reactions can guide the design of more efficient synthetic routes.

Predict Spectroscopic Properties: Calculating NMR and IR spectra can aid in the characterization of new derivatives.

Design Derivatives with Enhanced Reactivity: In silico modification of the molecular structure can help identify derivatives with desired electronic and steric properties for specific applications usd.edu. Theoretical evaluations of sulfur-based reactions can provide a framework for understanding the antioxidant potential of such compounds nih.gov.

Sustainable Synthesis and Valorization of Related Thioether Compounds

The principles of green chemistry are increasingly important in modern organic synthesis. The development of sustainable methods for the synthesis of this compound and related thioethers is a key research goal. This includes the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.

Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation offer more atom-economical alternatives to traditional methods nih.gov. Copper-catalyzed C-S coupling of thiols and aryl boronic acids in water represents a greener approach to aryl thioether synthesis researchgate.nethep.com.cn. Furthermore, the use of odorless and stable xanthates as thiol surrogates can circumvent the use of volatile and malodorous thiols, contributing to a more sustainable process mdpi.comresearchgate.net. The valorization of lignin, a renewable source of aromatic compounds, could also provide a sustainable route to the p-tolyl moiety nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(p-tolylthio)pentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between p-toluenethiol and a suitable pentan-2-one derivative. For example, copper-catalyzed thiol-ketone coupling (similar to methods in ) or Michael addition under basic conditions. Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst choice (e.g., CuI for regioselectivity). Yields typically range from 60–85% after purification by column chromatography (hexane/ethyl acetate gradient) .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ ~2.35 ppm for methyl protons on the p-tolyl group; carbonyl carbon at ~208 ppm) and HRMS (calculated [M+H]+ for C12H16OS: 208.0926) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8.2 min) .

Q. What are the primary biological activities reported for this compound, and what assays are used?

- Methodological Answer : Preliminary studies suggest enzyme inhibition (e.g., cyclooxygenase-2) and anti-inflammatory activity. Assays include:

- In vitro enzyme inhibition (IC50 determination via fluorometric assays) .

- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How does the electronic nature of the p-tolylthio group influence the reactivity of this compound in cyclization reactions?

- Methodological Answer : The thioether group acts as a weak electron donor, stabilizing intermediates in cyclization. For example, in epoxide ring-opening reactions (similar to ), the sulfur atom facilitates nucleophilic attack at the α-carbon of the ketone. Computational studies (DFT) can map electron density distribution to predict regioselectivity .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Case Analysis : Some studies report anti-inflammatory effects (e.g., IL-6 suppression in murine models ), while others note cytotoxicity at similar concentrations. Resolution strategies:

- Dose-response profiling : Test across a wider concentration range (0.1–100 µM).

- Metabolic stability assays : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites .

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

- Methodological Answer : Design analogs with:

- Halogen substitutions (e.g., 4-fluoro or 4-chloro) to modulate lipophilicity (logP) .

- Chain length variation (e.g., pentan-2-one vs. hexan-2-one) to probe steric effects.

- Stereochemical modifications : Introduce chiral centers via asymmetric synthesis (e.g., Sharpless epoxidation ).

- Data analysis : Use multivariate regression to correlate structural descriptors (Hammett σ, π-surface area) with bioactivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : Challenges include low volatility for GC-MS and matrix interference in LC-MS. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.